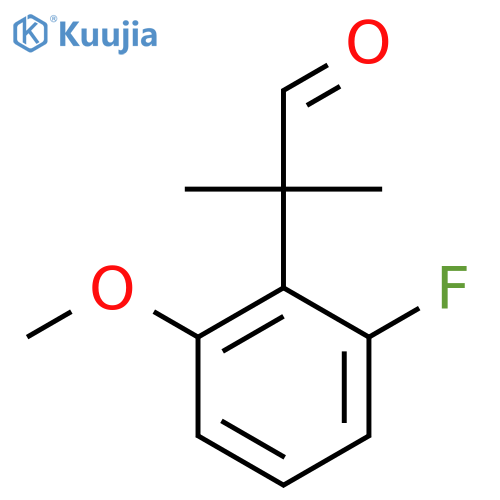

Cas no 1537677-03-4 (2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal)

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal 化学的及び物理的性質

名前と識別子

-

- 2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal

- EN300-1811381

- 1537677-03-4

-

- インチ: 1S/C11H13FO2/c1-11(2,7-13)10-8(12)5-4-6-9(10)14-3/h4-7H,1-3H3

- InChIKey: LRMWJQLVTFDPHR-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1C(C=O)(C)C)OC

計算された属性

- せいみつぶんしりょう: 196.08995782g/mol

- どういたいしつりょう: 196.08995782g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1811381-10g |

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal |

1537677-03-4 | 10g |

$5528.0 | 2023-09-19 | ||

| Enamine | EN300-1811381-5.0g |

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal |

1537677-03-4 | 5g |

$3728.0 | 2023-06-01 | ||

| Enamine | EN300-1811381-0.05g |

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal |

1537677-03-4 | 0.05g |

$1080.0 | 2023-09-19 | ||

| Enamine | EN300-1811381-2.5g |

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal |

1537677-03-4 | 2.5g |

$2520.0 | 2023-09-19 | ||

| Enamine | EN300-1811381-0.1g |

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal |

1537677-03-4 | 0.1g |

$1131.0 | 2023-09-19 | ||

| Enamine | EN300-1811381-10.0g |

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal |

1537677-03-4 | 10g |

$5528.0 | 2023-06-01 | ||

| Enamine | EN300-1811381-0.5g |

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal |

1537677-03-4 | 0.5g |

$1234.0 | 2023-09-19 | ||

| Enamine | EN300-1811381-0.25g |

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal |

1537677-03-4 | 0.25g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1811381-1.0g |

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal |

1537677-03-4 | 1g |

$1286.0 | 2023-06-01 | ||

| Enamine | EN300-1811381-1g |

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal |

1537677-03-4 | 1g |

$1286.0 | 2023-09-19 |

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal 関連文献

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanalに関する追加情報

Introduction to 2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal (CAS No. 1537677-03-4)

2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal (CAS No. 1537677-03-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This aldehyde derivative, characterized by its unique structural features, exhibits promising potential in various biochemical applications. The compound’s molecular structure incorporates a fluoro-substituted aromatic ring alongside a methylpropanal moiety, which contributes to its distinct chemical properties and reactivity. Such structural motifs are increasingly explored in the development of novel therapeutic agents due to their ability to modulate biological pathways effectively.

The fluoro-6-methoxyphenyl group is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity in drug candidates. This feature is critical in medicinal chemistry, where optimizing pharmacokinetic profiles is essential for drug efficacy and safety. The presence of a methylpropanal side chain further influences the compound’s electronic distribution and hydrogen bonding capabilities, making it a versatile scaffold for further derivatization and functionalization. These attributes position 2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal as a valuable intermediate in synthetic chemistry and a potential building block for innovative drug discovery programs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater precision. Studies indicate that the fluoro-substituted aromatic system in 2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal may interact with specific enzymes or receptors, thereby influencing key biological processes. For instance, computational analyses suggest that this compound could exhibit inhibitory effects on certain enzyme families implicated in inflammatory responses or metabolic disorders. Such findings align with the broader trend toward structure-based drug design, where virtual screening techniques are leveraged to identify promising candidates before experimental validation.

In parallel, experimental investigations have begun to explore the synthetic utility of CAS No. 1537677-03-4 as a precursor for more complex molecules. Researchers have demonstrated its applicability in constructing heterocyclic frameworks, which are prevalent in many bioactive natural products and synthetic drugs. The aldehyde functionality allows for further derivatization via condensation reactions, forming Schiff bases or imines that serve as intermediates in medicinal chemistry pipelines. Additionally, the fluoro-6-methoxyphenyl moiety can be further functionalized through nucleophilic aromatic substitution or cross-coupling reactions, expanding its synthetic versatility.

The integration of machine learning algorithms into drug discovery workflows has further accelerated the exploration of compounds like 2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal. Predictive models trained on large datasets of bioactive molecules have identified this compound as a high-potential candidate for further optimization. These models consider both structural features and predicted physicochemical properties, such as solubility, lipophilicity, and metabolic stability—parameters critical for successful drug development. The synergy between computational predictions and experimental validation underscores the importance of interdisciplinary approaches in modern pharmaceutical research.

Moreover, the growing interest in fluorinated compounds stems from their demonstrated advantages over non-fluorinated analogs in terms of pharmacological activity and pharmacokinetic profiles. The electron-withdrawing nature of fluorine atoms can fine-tune electronic properties, while its presence at specific positions (e.g., C-F bonds) often enhances binding interactions within biological targets. In the context of CAS No. 1537677-03-4, these effects may contribute to improved selectivity against off-target enzymes or receptors, reducing side effects associated with drug treatment.

As the pharmaceutical industry continues to prioritize innovation and efficiency, intermediates like 2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal play an indispensable role in streamlining drug development pipelines. Their use allows chemists to rapidly prototype novel molecules while maintaining high standards of quality and compliance with regulatory requirements. Collaborative efforts between academic researchers and industrial chemists have further highlighted the importance of such intermediates in advancing therapeutic strategies across multiple disease areas.

The future prospects for CAS No. 1537677-03-4 remain promising as new methodologies emerge for its synthesis and application. Advances in green chemistry principles may also influence how this compound is produced, emphasizing sustainable practices that minimize waste and energy consumption without compromising yield or purity. Such developments not only align with global sustainability goals but also enhance cost-effectiveness during late-stage clinical trials and commercialization phases.

In conclusion,2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal (CAS No. 1537677-03-4) represents a compelling example of how structural innovation can drive progress in pharmaceutical chemistry. Its unique combination of chemical features makes it a versatile tool for researchers seeking to develop next-generation therapeutics targeting complex diseases worldwide.

1537677-03-4 (2-(2-fluoro-6-methoxyphenyl)-2-methylpropanal) 関連製品

- 898776-85-7(3,4-Dichloro-4'-pyrrolidinomethyl benzophenone)

- 2172621-85-9(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid)

- 198560-10-0(fmoc-homo-l-tyrosine)

- 69687-81-6(ethyl 3-ethyl-1H-pyrrole-2-carboxylate)

- 203302-97-0(3-(Trifluoromethoxy)phenylacetic acid)

- 2227672-19-5(5-bromo-2-(2R)-2-hydroxypropylphenol)

- 1426088-77-8(methyl 5-(dimethylamino)pyrazine-2-carboxylate)

- 564484-67-9(1-(prop-2-en-1-yl)piperidine-2,5-dione)

- 1094397-03-1(2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile)

- 866896-16-4(N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)